

In Vitro Profile of TOS-358: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3K α).[1] Developed by Totus Medicines, TOS-358 is engineered to irreversibly bind to both wild-type and mutant forms of PI3K α , a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical data suggest that TOS-358's covalent mechanism of action leads to a profound and durable inhibition of PI3K α activity, offering potential advantages over non-covalent inhibitors in terms of sustained target engagement and efficacy.[3] This technical guide summarizes the available in vitro data for TOS-358, including its biochemical potency, effects on downstream signaling, and impact on cancer cell proliferation.

Biochemical Activity and Potency

TOS-358 has been characterized as a potent and selective inhibitor of PI3K α . In vitro enzymatic assays have demonstrated its ability to inhibit both wild-type (WT) and a common mutant form (H1047R) of the PI3K α enzyme at nanomolar concentrations.



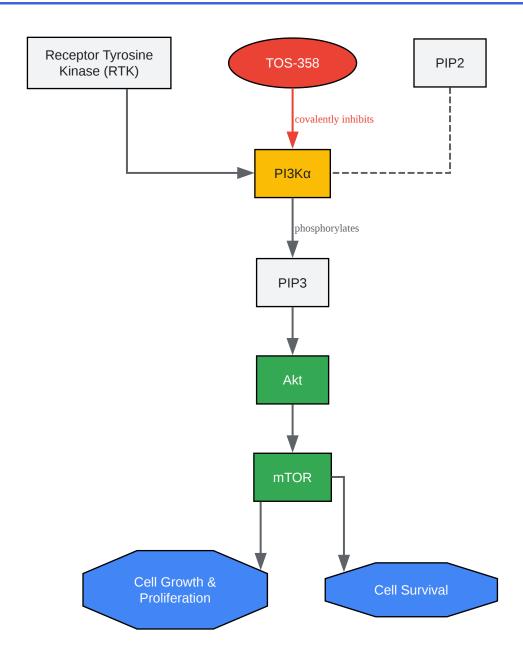
| Target | IC50 (nM) | Assay Type | Reference |
|--------------------------|-----------|-----------------|-----------|
| Wild-Type PI3Kα | 2.2 | Enzymatic Assay | [4] |
| Mutant PI3Kα (H1047R) | 4.1 | Enzymatic Assay | [4] |

Mechanism of Action and Signaling Pathway

TOS-358 exerts its effects by targeting a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110 α catalytic subunit of PI3K), is a hallmark of many human cancers.[1]

By covalently binding to PI3Kα, TOS-358 irreversibly inactivates the enzyme, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of Akt and mTOR, leading to the inhibition of tumor cell growth and survival.[2]





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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

In Vitro Efficacy in Cancer Models

Preclinical studies have demonstrated the anti-proliferative activity of TOS-358 in a variety of cancer cell lines and patient-derived xenograft (PDX) models. These studies have highlighted its superior efficacy compared to non-covalent PI3Kα inhibitors like alpelisib and GDC-0077.[3] The covalent binding of TOS-358 is thought to result in a more durable inhibition of the PI3K/Akt pathway, which is crucial for overcoming feedback and reactivation mechanisms that can limit the effectiveness of reversible inhibitors.[3]



Experimental Protocols

While specific, detailed step-by-step protocols for the in vitro studies of TOS-358 are not publicly available in full-text publications, the following outlines the general methodologies employed based on conference abstracts and press releases.

PI3Kα Enzyme Activity Assay

- Objective: To determine the direct inhibitory effect of TOS-358 on the enzymatic activity of both wild-type and mutant PI3Kα.
- General Method: These assays typically involve incubating the recombinant PI3Kα enzyme with its substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ADP-Glo or TR-FRET, to determine the IC50 value of the compound.

Cell Proliferation and Viability Assays

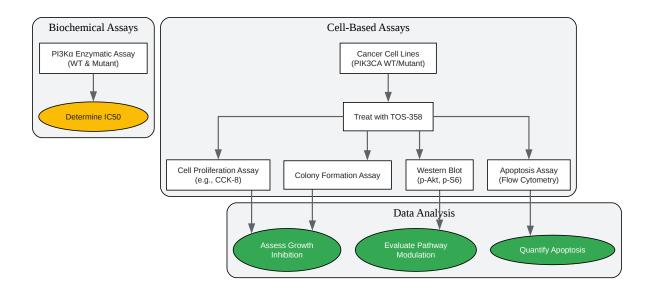
- Objective: To assess the impact of TOS-358 on the growth and viability of cancer cell lines.
- General Methods Mentioned:
 - CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures the number of viable cells by utilizing a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.
 - Colony Formation Assay: This assay evaluates the long-term proliferative potential of single cells by assessing their ability to form colonies over several days of treatment with the compound.

Western Blotting for Pathway Analysis

- Objective: To investigate the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.
- General Method: Cancer cells are treated with TOS-358 for a specified duration.
 Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE,
 transferred to a membrane, and probed with specific antibodies against phosphorylated



forms of proteins such as Akt (at Ser473) and S6 ribosomal protein. The levels of these phosphoproteins are then compared to total protein levels and untreated controls to assess pathway inhibition.



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Figure 2: General experimental workflow for the in vitro characterization of TOS-358.

Conclusion

The available in vitro data for TOS-358 demonstrate its potential as a potent and selective covalent inhibitor of PI3Kα. Its ability to irreversibly bind to both wild-type and mutant forms of the enzyme translates to durable inhibition of the PI3K/Akt/mTOR signaling pathway and robust anti-proliferative effects in cancer cell models. These preclinical findings have supported the advancement of TOS-358 into clinical development, with an ongoing Phase 1/1b clinical trial (NCT05683418) in patients with solid tumors harboring PIK3CA mutations.[5] Further



publication of detailed experimental methodologies from these foundational in vitro studies will be valuable for the scientific community.

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- To cite this document: BenchChem. [In Vitro Profile of TOS-358: A Technical Overview].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#in-vitro-studies-of-tos-358]

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